N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a trifluoromethyl group and a chloro-methylphenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 3-chloro-2-methylaniline with 3-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of N-(3-amino-2-methylphenyl)-3-(trifluoromethyl)benzamide.
Oxidation Reactions: Formation of N-(3-chloro-2-carboxyphenyl)-3-(trifluoromethyl)benzamide.
Reduction Reactions: Formation of N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzylamine.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The chloro group can participate in hydrogen bonding or van der Waals interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)aniline
- N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)phenylacetamide
- N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzoic acid
Uniqueness
N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzamide is unique due to the combination of its trifluoromethyl and chloro-methylphenyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chloro-methylphenyl group provides opportunities for further functionalization through substitution reactions.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c1-9-12(16)6-3-7-13(9)20-14(21)10-4-2-5-11(8-10)15(17,18)19/h2-8H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHDROPNSFPDIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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